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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-1,2,2-

triphenylethylene

Cat. No.: B1292747 Get Quote

CAS Number: 34699-28-0

Synonyms: 1-Bromo-4-(1,2,2-triphenylethenyl)benzene, TPE-Br

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-1,2,2-
triphenylethylene, a significant compound in the fields of materials science and medicinal

chemistry. Tailored for researchers, scientists, and professionals in drug development, this

document details its chemical and physical properties, synthesis methodologies, and potential

applications, with a particular focus on its role as a versatile research chemical.

Core Compound Properties
1-(4-Bromophenyl)-1,2,2-triphenylethylene is a solid, crystalline powder, typically white to

light yellow in appearance.[1][2] It is a halogenated derivative of tetraphenylethylene (TPE), a

well-known luminogen.

Table 1: Physicochemical and Spectroscopic Data
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Property Value Reference(s)

Molecular Formula C₂₆H₁₉Br [3][4][5]

Molecular Weight 411.33 g/mol [2][3][5]

Melting Point 157-161 °C [1][4][6]

Boiling Point (Predicted) 460.9 ± 14.0 °C [6]

Density (Predicted) 1.278 ± 0.06 g/cm³ [6][7]

Purity ≥97% [3][5]

Solubility Soluble in Toluene [2][6][8]

Appearance
White to light yellow

powder/crystal
[1][2]

Synthesis and Experimental Protocols
The synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene and its derivatives can be

achieved through several established organic chemistry reactions, most notably the McMurry

coupling reaction and methodologies involving Grignard reagents.

Synthesis via McMurry Coupling Reaction
The McMurry reaction is a powerful method for the reductive coupling of two ketone or

aldehyde molecules to form an alkene, often utilized for synthesizing sterically hindered

alkenes like tetraphenylethylenes.

Experimental Protocol: McMurry Coupling for Triphenylethylene Derivatives

Preparation of the Low-Valent Titanium Reagent: In a three-necked, round-bottom flask

under an inert atmosphere (e.g., Argon), suspend zinc powder (4-6 equivalents) in

anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and slowly add

titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃). The mixture is then heated to

reflux for approximately 2-3 hours to generate the active low-valent titanium species, which

typically appears as a black slurry.
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Coupling Reaction: A solution of the ketone precursors, in this case, a substituted

benzophenone and another appropriate ketone to form the triphenylethylene core, is

prepared in anhydrous THF. This solution is added dropwise to the refluxing slurry of the low-

valent titanium reagent. The reaction is continued at reflux for several hours to ensure

complete coupling.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and

quenched by the slow addition of an aqueous solution, such as 10% potassium carbonate or

dilute hydrochloric acid. The resulting mixture is filtered through a pad of celite to remove the

titanium salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate or

dichloromethane). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product is then purified

by column chromatography on silica gel or by recrystallization to yield the desired

triphenylethylene derivative.

Synthesis Involving a Grignard Reagent
An alternative synthetic route involves the use of a Grignard reagent, which is particularly

useful for creating the carbon-carbon bonds necessary for the triphenylethylene scaffold.

Experimental Protocol: Grignard Reaction for Triphenylethylene Precursor Synthesis

Formation of the Grignard Reagent: In a flame-dried, two-necked flask under an inert

atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

A solution of an appropriate aryl bromide (e.g., 4-bromobiphenyl) in anhydrous diethyl ether

or THF is then added dropwise. The reaction is typically initiated with gentle heating and then

maintained at a controlled temperature until the magnesium is consumed.

Reaction with a Ketone: The freshly prepared Grignard reagent is then cooled in an ice bath.

A solution of a suitable ketone (e.g., benzophenone) in anhydrous ether or THF is added

dropwise to the Grignard reagent. After the addition is complete, the reaction mixture is

allowed to warm to room temperature and stirred for an additional 1-2 hours.

Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The resulting mixture is then extracted with an

organic solvent. The organic layer is washed, dried, and concentrated.
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Dehydration: The resulting tertiary alcohol is then dehydrated to form the alkene. This is

typically achieved by heating the alcohol in the presence of an acid catalyst (e.g., p-

toluenesulfonic acid) in a solvent such as toluene, with removal of water using a Dean-Stark

apparatus.

Purification: The final product is purified by column chromatography or recrystallization.

Potential Applications in Research and Drug
Development
While specific biological data for 1-(4-Bromophenyl)-1,2,2-triphenylethylene is not

extensively documented in publicly available literature, its structural characteristics place it

within two important classes of molecules with significant applications in biomedical research:

tetraphenylethylene derivatives and triphenylethylene-based Selective Estrogen Receptor

Modulators (SERMs).

Aggregation-Induced Emission (AIE) Properties for
Bioimaging
As a derivative of tetraphenylethylene, this compound is expected to exhibit Aggregation-

Induced Emission (AIE). AIE is a photophysical phenomenon where non-luminescent or weakly

luminescent molecules in solution become highly emissive in the aggregated state. This is

attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which

blocks non-radiative decay pathways and promotes radiative emission.

This "turn-on" fluorescence makes AIE-active molecules, or AIEgens, highly valuable for

various bioimaging applications, including cell tracking, sensing, and diagnostics. The bromo-

functionalization of this TPE derivative provides a convenient handle for further chemical

modifications, allowing for its conjugation to biomolecules or incorporation into more complex

imaging probes.
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Mechanism of Aggregation-Induced Emission (AIE).

Potential as a Selective Estrogen Receptor Modulator
(SERM)
The triphenylethylene scaffold is the core structure of many well-known Selective Estrogen

Receptor Modulators (SERMs) like tamoxifen and clomifene.[9] SERMs are a class of

compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. For

instance, a SERM might act as an estrogen antagonist in breast tissue, making it effective in

the treatment of estrogen receptor-positive breast cancer, while acting as an estrogen agonist

in bone tissue, which can be beneficial in preventing osteoporosis.

The biological activity of triphenylethylene-based SERMs is mediated by their binding to

estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The

binding of a SERM to the ER induces a specific conformational change in the receptor, which in

turn dictates the recruitment of co-activator or co-repressor proteins, leading to the tissue-

specific gene expression profile.

Given its triphenylethylene core, 1-(4-Bromophenyl)-1,2,2-triphenylethylene is a candidate

for investigation as a SERM. The bromo-substituent can influence its binding affinity and

electronic properties, potentially leading to a unique pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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